molecular formula C12H14O4 B171868 Methyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 131644-96-7

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate

Cat. No.: B171868
CAS No.: 131644-96-7
M. Wt: 222.24 g/mol
InChI Key: LOYYLMFDKIAXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate typically involves the esterification of 4-(2-methoxyphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(2-methoxyphenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 4-(2-methoxyphenyl)-3-oxobutanoate+water\text{4-(2-methoxyphenyl)-3-oxobutanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(2-methoxyphenyl)-3-oxobutanoic acid+methanolacid catalyst​Methyl 4-(2-methoxyphenyl)-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and with reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-methoxyphenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(2-methoxyphenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group can enhance the compound’s binding affinity to certain molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyphenyl)-3-oxobutanoate
  • Methyl 4-(2-chlorophenyl)-3-oxobutanoate
  • Methyl 4-(2-nitrophenyl)-3-oxobutanoate

Uniqueness

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYLMFDKIAXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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